

Technical Guide: 3-Ethyl-2,6-dimethyloctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethyl-2,6-dimethyloctane

Cat. No.: B14539741

[Get Quote](#)

An In-depth Analysis of its Molecular Weight and Characterization

This document provides a comprehensive overview of the molecular properties of **3-Ethyl-2,6-dimethyloctane**, with a primary focus on its molecular weight. It is intended for researchers, scientists, and professionals in drug development who require precise chemical data and standardized experimental protocols for molecular characterization.

Core Molecular Data

3-Ethyl-2,6-dimethyloctane is a saturated hydrocarbon, an isomer of dodecane. Its structural and molecular properties are fundamental to its chemical behavior and identification.

The key quantitative data for this compound are summarized below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆	PubChem[1], NIST[2]
Molecular Weight	170.33 g/mol	PubChem[1]
Exact Mass	170.3348 g/mol	NIST[2]
CAS Registry Number	62183-51-1	NIST[2]

Experimental Determination of Molecular Weight

While the molecular weight of **3-Ethyl-2,6-dimethyloctane** can be calculated from its formula, experimental verification is crucial for sample confirmation and purity analysis. The most common and precise method for determining the molecular weight of a volatile organic compound like this is Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS is a powerful analytical technique that combines two methods to identify and quantify substances in a sample.^[3]

- Gas Chromatography (GC): This component separates the individual compounds in a mixture based on their volatility and interaction with a stationary phase within a capillary column.^{[3][4]}
- Mass Spectrometry (MS): After separation, the compounds are introduced into the mass spectrometer, where they are ionized. The resulting ions and their fragments are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.^{[3][5]}

The following protocol outlines the steps for determining the molecular weight of a pure sample of **3-Ethyl-2,6-dimethyloctane**.

Objective: To confirm the molecular weight and purity of a **3-Ethyl-2,6-dimethyloctane** sample.

Materials:

- Sample of **3-Ethyl-2,6-dimethyloctane**
- High-purity solvent (e.g., hexane or dichloromethane)
- Gas Chromatograph-Mass Spectrometer (GC-MS) system
- Helium (carrier gas)
- Microsyringe for sample injection

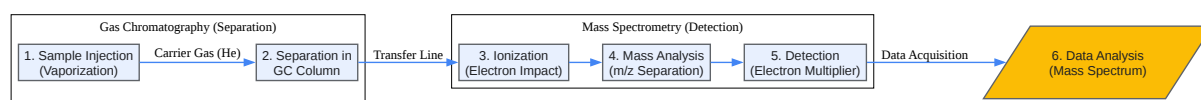
Procedure:

- Sample Preparation: A dilute solution of the **3-Ethyl-2,6-dimethyloctane** sample is prepared in a suitable volatile solvent.

- **Injection:** A small volume (typically 1 μL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.[4][5]
- **Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through the GC column.[4] The column temperature is typically programmed to ramp up, allowing for the separation of compounds based on their boiling points and polarity.
- **Ionization:** As the compound elutes from the GC column, it enters the MS ion source.[6] Electron Impact (EI) is a common ionization method where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion (M^+). This process also causes fragmentation.[5]
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which filters them according to their mass-to-charge ratio.[3][5]
- **Detection:** A detector, such as an electron multiplier, records the abundance of each ion at each m/z value, generating a mass spectrum.[3]
- **Data Analysis:** The mass spectrum is analyzed to identify the molecular ion peak. For **3-Ethyl-2,6-dimethyloctane** ($\text{C}_{12}\text{H}_{26}$), the molecular ion peak (M^+) will appear at an m/z value corresponding to its molecular weight, approximately 170.33. The fragmentation pattern serves as a fingerprint for structural confirmation.

Logical and Experimental Workflows

Visualizing the workflow is essential for understanding the sequence of operations in the experimental determination of molecular weight.



[Click to download full resolution via product page](#)

GC-MS Experimental Workflow for Molecular Weight Determination.

Applicability in Research and Development

Accurate molecular weight determination is a foundational step in chemical research and drug development. For a compound like **3-Ethyl-2,6-dimethyloctane**, this data is critical for:

- **Quality Control:** Ensuring the identity and purity of starting materials or synthesized compounds.
- **Chemical Analysis:** Identifying components in complex mixtures, such as fuels or environmental samples.
- **Metabolite Identification:** In biological studies, identifying metabolites of larger molecules.

It is important to note that as a simple, non-polar alkane, **3-Ethyl-2,6-dimethyloctane** is not typically involved in biological signaling pathways or direct drug development applications. Its relevance is primarily as a chemical standard, a component of hydrocarbon mixtures, or a structural motif in larger, more complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 3-Ethyl-2,6-dimethyloctane | C₁₂H₂₆ | CID 17946459 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. 3-ethyl-2,6-dimethyloctane [webbook.nist.gov]
3. agilent.com [agilent.com]
4. etamu.edu [etamu.edu]
5. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
6. hovogen.com [hovogen.com]

- To cite this document: BenchChem. [Technical Guide: 3-Ethyl-2,6-dimethyloctane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14539741#3-ethyl-2-6-dimethyloctane-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com